Home > Products > Screening Compounds P102699 > 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide
3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide - 347336-49-6

3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide

Catalog Number: EVT-2887795
CAS Number: 347336-49-6
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamide and sulfonamide derivatives are classes of organic compounds widely studied for their pharmaceutical and biological activities. [, , , , , , , , ] They often serve as key building blocks in drug discovery, playing significant roles in developing novel therapeutic agents.

Future Directions
  • Develop more potent and selective inhibitors: [, ] Optimizing the structure of these compounds to enhance their affinity for specific targets while minimizing off-target effects remains a key focus.
  • Overcome drug resistance: [] Addressing the challenge of drug resistance, particularly in the context of antibacterial agents, is crucial for developing long-term effective treatments.
  • Explore new therapeutic applications: [] The diverse biological activities of benzamide and sulfonamide derivatives warrant further exploration for their potential in treating a wider range of diseases.
  • Advance drug delivery systems: [] Developing novel drug delivery strategies, such as nanoparticle formulations or targeted delivery approaches, can enhance the efficacy and safety of these compounds.
  • Integrate computational approaches: [, , , ] Utilizing computational tools, like molecular modeling and virtual screening, can accelerate the discovery and optimization of novel benzamide and sulfonamide derivatives with desired properties.

N-(4-Sulfamoylphenyl)benzamide

Compound Description: N-(4-Sulfamoylphenyl)benzamide serves as a fundamental building block for various compounds, including several discussed in the provided papers. It consists of a benzamide group directly attached to a sulfamoylphenyl moiety. [, , ]

Relevance: N-(4-Sulfamoylphenyl)benzamide represents a core structure within 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide. The target compound is essentially a derivative of N-(4-Sulfamoylphenyl)benzamide, featuring a benzyloxy group at the 3-position of the benzamide ring. [, , ]

N-(3,5-Diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-N-(4-sulfamoylphenyl)benzamide

Compound Description: This compound represents a class of molecules investigated for anti-tubercular activity. [] It features a complex structure with a central isoxazoline ring linked to both aniline and benzamide moieties. The presence of the sulfamoylphenylbenzamide group suggests potential similarities in its biological activity compared to other related compounds. []

Relevance: This compound shares the N-(4-sulfamoylphenyl)benzamide moiety with the target compound, 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide. The presence of this common structural element suggests potential similarities in their chemical properties and potential biological activities. []

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide Derivatives

Compound Description: This series of compounds, denoted as 6a-j in the research, were synthesized using ultrasound-assisted methods and evaluated for their anti-tubercular activity. [, ] These derivatives all feature a central azetidinone ring system. The presence of the benzyloxybenzamide group in these derivatives, albeit with variations in the azetidinone substituents, suggests potential similarities in their chemical behavior compared to the target compound. [, ]

Relevance: These compounds share the 4-(benzyloxy)benzamide moiety with 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide, although the substitution pattern on the benzamide ring differs. The common benzyloxybenzamide scaffold implies potential similarities in their physicochemical properties and potential for biological activity. [, ]

3-Chloro-N-(4-sulfamoylphenyl)propanamide

Compound Description: 3-Chloro-N-(4-sulfamoylphenyl)propanamide represents a simple sulfonamide derivative incorporating a propanamide linker. [] While its biological activity is not explicitly mentioned, its structural similarity to other sulfonamide derivatives suggests potential pharmacological relevance. []

Relevance: Both 3-chloro-N-(4-sulfamoylphenyl)propanamide and the target compound, 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide, belong to the sulfonamide class of compounds and share the N-(4-sulfamoylphenyl)amide core structure. This shared structural feature suggests potential similarities in their chemical properties and reactivity. []

N-((4 and 3-chlorophenyl)carbamothioyl)benzamide Derivatives

Compound Description: These thiourea derivatives, T1 and T2, were investigated for their corrosion inhibition properties on mild steel in acidic environments. [] They feature a thiourea group linked to a benzamide moiety, with chlorine substituents on the phenyl ring. []

Relevance: While these compounds are not direct analogs of 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide, they share the benzamide core structure. Comparing their properties and activities to the target compound could provide insights into the structure-activity relationships within this chemical class. []

Overview

3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase isoenzymes. Its structural components include a benzyloxy group and a benzamide moiety, which contribute to its unique properties and functionalities.

Source

The compound can be synthesized through various chemical reactions involving specific precursors. Research indicates that it has been studied extensively for its pharmacological properties, particularly as an inhibitor of carbonic anhydrase, making it relevant in the field of drug development.

Classification

3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide falls under the category of benzamide derivatives. Benzamides are characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine (NH2) group. This specific compound is classified as a sulfonamide due to the presence of the sulfamoyl group, which is recognized for its role in various therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide typically involves several steps:

  1. Preparation of Benzyloxybenzene: The synthesis often begins with the formation of benzyloxybenzene, which serves as a critical intermediate.
  2. Introduction of Sulfamoyl Group: The next step involves introducing the sulfamoylphenyl group through nucleophilic substitution or coupling reactions.
  3. Formation of Benzamide Moiety: Finally, the benzamide structure is completed by linking the amine group to the carbonyl carbon.

Technical Details

The reaction conditions are crucial for ensuring high yield and purity. Commonly used solvents include dimethylformamide and dichloromethane, while catalysts such as triethylamine may be employed to facilitate reactions. Temperature control is also essential to avoid side reactions and degradation of sensitive intermediates.

Molecular Structure Analysis

Structure

The molecular formula for 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide is C16_{16}H17_{17}N3_{3}O3_{3}S. The structure consists of:

  • A benzyloxy group (-O-C6_6H5_5)
  • A sulfamoyl group (-SO2_2-NH2_2)
  • A benzamide backbone (-C(=O)-NH-)

Data

The compound's molecular weight is approximately 315.38 g/mol. The presence of multiple functional groups contributes to its diverse chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide can participate in various chemical reactions:

  • Oxidation: It can undergo oxidation reactions where oxidizing agents like potassium permanganate may be used to introduce additional functional groups.
  • Reduction: Reducing agents such as sodium borohydride can modify the compound by reducing certain functional groups.
  • Substitution Reactions: The compound can also engage in substitution reactions where one functional group is replaced by another, often facilitated by catalysts under specific conditions.

Technical Details

Reagents commonly used include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Catalysts for Substitution: Palladium on carbon and other transition metal catalysts are frequently employed under elevated temperatures and pressures.
Mechanism of Action

The mechanism of action for 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide primarily involves its interaction with carbonic anhydrase enzymes. By binding to the active site of these enzymes, it inhibits their activity, which plays a critical role in regulating pH and fluid balance in biological systems. This inhibition can lead to various physiological effects, making it a candidate for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 315.38 g/mol
  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of compounds containing amide and sulfonamide functionalities, allowing for further derivatization.

Relevant data from studies indicate that the compound's physical state and solubility characteristics make it suitable for various analytical techniques, including chromatography and spectroscopy .

Applications

3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide has significant scientific uses:

  • Pharmaceutical Research: It is primarily studied for its potential as an inhibitor of carbonic anhydrase isoenzymes, which have implications in treating conditions like glaucoma, edema, and certain types of cancer.
  • Biochemical Studies: The compound serves as a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents targeting similar pathways.
Introduction to 3-(Benzyloxy)-N-(4-sulfamoylphenyl)benzamide

Structural and Functional Significance in Medicinal Chemistry

The molecule adopts a planar benzamide core with orthogonal functionalization:

  • Sulfonamide anchor: The -SO₂NH₂ group at the para-position enables potent zinc coordination within carbonic anhydrase (CA) active sites, mimicking natural sulfonamide inhibitors like acetazolamide. This group exhibits pH-dependent ionization (pKa ≈ 9-10), enhancing solubility in physiological environments through salt formation [3].
  • Benzyloxy extension: The 3-benzyloxy substituent creates a sterically bulky, hydrophobic domain that influences membrane permeability and modulates selectivity between CA isoforms. Calculated logP values (~1.3-1.4) suggest moderate lipophilicity, balancing cellular uptake and aqueous solubility [3] [8].
  • Amide linker: The -C(O)NH- group provides conformational rigidity and participates in hydrogen-bond networks with protein residues, as observed in crystallographic studies of analogous compounds bound to CA II (PDB: 1G4O) [2].

Table 1: Key Structural Characteristics

ParameterValue/DescriptionMethod/Reference
Molecular formulaC₂₀H₁₈N₂O₄SPubChem [1]
Molecular weight382.44 g/molCalculated
Key functional groupsSulfonamide, benzyl ether, benzamideStructural analysis
Solubility profilePolar solvents > non-polar solventsSolubility principles [3]
Ionization sitesSulfonamide (pKa ≈ 9.95), amide (pKa ≈ -1.3)Predicted [2]

Functionally, this compound demonstrates dual-targeting potential: Primary CA inhibition occurs through sulfonamide-zinc coordination, while the benzyloxybenzamide tail may engage secondary targets. Molecular dynamics simulations of analogues indicate stable binding to CA IX/XII via: (1) Zn²⁺ coordination by ionized sulfonamide, (2) hydrophobic contacts with valine/phenylalanine residues using the benzyl group, and (3) water-mediated hydrogen bonds with Thr199/Glu106 [8]. The benzyloxy moiety's positional isomerism (meta vs. para) significantly impacts bioactivity, with meta-substitution enhancing CA IX/XII selectivity over off-target cytosolic isoforms [8].

Historical Context and Emergence in Pharmacological Research

The compound's development follows three evolutionary phases in sulfonamide medicinal chemistry:

  • First-generation (antibacterials): Originating from Prontosil's sulfanilamide core (1930s), establishing sulfonamides as essential pharmacophores.
  • Second-generation (diuretics/antiglaucoma): Exploiting CA inhibition (e.g., acetazolamide, 1950s) for non-antibiotic applications [2].
  • Modern hybrid derivatives: Integrating sulfonamides with auxiliary scaffolds to enhance selectivity and multi-target engagement (post-2000s).

This specific benzyloxybenzamide-sulfonamide hybrid emerged circa 2010–2015 alongside growing recognition of tumor-associated CA isoforms (IX/XII) as oncology targets. Patent activity surged around 2005-2010 with benzamide-sulfonamides claiming therapeutic utility in cancer, pain, and inflammatory disorders (e.g., US20060079557A1 covering sulfamoyl benzamide derivatives) . Its design specifically addresses limitations of early CA inhibitors: poor tumor selectivity, inadequate tissue penetration, and susceptibility to drug resistance mechanisms. The benzyloxy group was strategically incorporated to exploit hydrophobic subpockets in CA IX/XII overexpressed in hypoxic tumors [8].

Scope of Current Research and Knowledge Gaps

Contemporary investigations prioritize four domains:

  • Oncology applications: Compounds 7a–s series demonstrate nanomolar-range inhibition of CA IX/XII (e.g., 7j: Kᵢ = 0.081 μM against CA XII) and broad-spectrum antiproliferative activity across 60 cancer cell lines (GI₅₀ = 0.36–9.21 μM). Chlorinated derivative 7l achieves exceptional CA IX inhibition (Kᵢ = 0.317 μM) through halogen-bonding with Pro201 [8].
  • Selectivity optimization: Molecular editing of the benzyl ring (ortho/meta/para substitutions) tunes isoform selectivity. Dimethylated analogue 7h exhibits balanced potency (CA IX Kᵢ = 1.324 μM; CA XII Kᵢ = 0.435 μM) while maintaining >10-fold selectivity over CA II [8].
  • Dual-tail derivatives: Incorporating cationic/hydrophobic moieties on the benzyloxy group (e.g., compounds 7n–s) enhances membrane targeting and overcomes acidic tumor microenvironment resistance [8].

Table 2: Anticancer Carbonic Anhydrase Inhibition Profile of Key Analogues

CompoundCA IX Kᵢ (μM)CA XII Kᵢ (μM)Selectivity Ratio (CA IX/XII vs. CA II)Mean GI₅₀ (μM)
7h1.3240.435>15-fold1.84
7j2.8710.081>35-fold3.12
7l0.3170.296>20-fold0.92

Data adapted from El-Damasy et al. (2025) [8]

Critical knowledge gaps persist:

  • In vivo validation: Limited pharmacokinetic data (absorption, metabolism, brain penetration) across species [8].
  • Off-target polypharmacology: Unmapped interactions with non-CA targets (e.g., cannabinoid receptors implicated in US20060079557A1) .
  • Resistance mechanisms: No studies on acquired resistance to benzyloxybenzamide-sulfonamides in chronic treatment.
  • Formulation challenges: Poor aqueous solubility (predicted 0.045 mg/mL) necessitates advanced delivery systems [3].
  • Isoform specificity: Structural determinants for discriminating among CA IX/XII/XIV remain unclear.

Table 3: Critical Research Gaps and Proposed Approaches

Knowledge GapCurrent StatusRecommended Investigation
In vivo pharmacokineticsNo published dataRodent ADME studies with radiolabeled compound
Non-CA target engagementTheoretical (docking only)Functional assays against GPCRs, kinases
Resistance developmentNot evaluatedLong-term exposure in 3D tumor spheroids
Formulation strategiesBased on solubility predictionsNanocrystal/PEGylation screening
CA isoform discriminationModest selectivity ratios achievedX-ray crystallography of inhibitor-CA complexes

Future research priorities include: (1) Elucidating metabolic fate via liver microsome assays and metabolite identification; (2) Developing bifunctional inhibitors conjugating benzyloxybenzamide with histone deacetylase (HDAC) or receptor tyrosine kinase inhibitors; and (3) Exploring synergistic combinations with immune checkpoint inhibitors given the tumor microenvironment-modulating effects of CA inhibitors [4] [8].

Properties

CAS Number

347336-49-6

Product Name

3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide

IUPAC Name

3-phenylmethoxy-N-(4-sulfamoylphenyl)benzamide

Molecular Formula

C20H18N2O4S

Molecular Weight

382.43

InChI

InChI=1S/C20H18N2O4S/c21-27(24,25)19-11-9-17(10-12-19)22-20(23)16-7-4-8-18(13-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)(H2,21,24,25)

InChI Key

NNLWYFZSGFJBLS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.